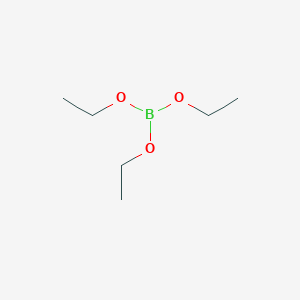

Triethyl borate

Overview

Description

Triethyl borate is a colorless liquid with the chemical formula C6H15BO3. It is an ester of boric acid and ethanol. This compound is known for its weak Lewis acidity and its ability to burn with a green flame, making it useful in special effects and pyrotechnics .

Mechanism of Action

Target of Action

Triethyl borate is primarily a weak Lewis acid . Its primary targets are molecules that can interact with Lewis acids, such as those with lone pair electrons.

Mode of Action

This compound interacts with its targets through Lewis acid-base interactions . As a weak Lewis acid, it can accept a pair of nonbonding electrons from a Lewis base (a molecule with a lone pair of electrons). This interaction can lead to the formation of a coordinate covalent bond, resulting in changes to the target molecule’s structure and properties.

Biochemical Pathways

This compound is formed by the reaction of boric acid and ethanol in the presence of an acid catalyst . The reaction is an equilibrium reaction, and the rate of the forward reaction can be increased by removing the formed water from the reaction media by either azeotropic distillation or adsorption .

Result of Action

This compound has few applications, but it is used in special effects and pyrotechnics because it burns with a green flame . It is also used as a solvent and/or catalyst in the preparation of synthetic waxes, resins, paints, and varnishes . In addition, it is used as a component of some flame retardants in the textile industry and of some welding fluxes .

Biochemical Analysis

Biochemical Properties

Triethyl borate is a weak Lewis acid There is limited information available on the specific enzymes, proteins, and other biomolecules it interacts with

Cellular Effects

It has been shown to stabilize perovskite precursor solutions, which significantly reduced the impure phase in the perovskite film and enhanced the device performance and reproducibility .

Molecular Mechanism

It is known to be a weak Lewis acid

Temporal Effects in Laboratory Settings

This compound has been shown to stabilize perovskite precursor solutions over time This suggests that it may have some stability in laboratory settings

Preparation Methods

Triethyl borate is synthesized by the reaction of boric acid with ethanol in the presence of an acid catalyst. The reaction follows the equilibrium equation: [ \text{B(OH)}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightleftharpoons (\text{C}_2\text{H}_5\text{O})_3\text{B} + 3 \text{H}_2\text{O} ] To drive the reaction forward, the water produced must be removed from the reaction mixture, typically by azeotropic distillation or adsorption . Industrial production methods often involve advanced distillation techniques to ensure high purity and efficiency .

Chemical Reactions Analysis

Triethyl borate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, this compound hydrolyzes to form boric acid and ethanol.

Combustion: When burned, it produces a characteristic green flame due to the presence of boron.

Lewis Acid Reactions: As a weak Lewis acid, it can participate in reactions with Lewis bases, such as the polymerization of epoxides.

Common reagents and conditions for these reactions include water for hydrolysis and various Lewis bases for acid-base reactions. The major products formed from these reactions are boric acid and ethanol in the case of hydrolysis, and various polymeric materials in the case of Lewis acid reactions.

Scientific Research Applications

Triethyl borate has several applications in scientific research:

Synthesis of Lithium Borophosphates: It is used as a boron source in the synthesis of lithium borophosphates, which are important materials for battery technology.

Ceramic Nanofibres: It is used in the production of alumina borosilicate ceramic nanofibres, which have applications in high-temperature materials and insulation.

Carbon Nanotubes: It is used to dope single-wall carbon nanotubes with boron, enhancing their electrical properties.

Flame Retardants: It is an active component in flame retardants used in the textile industry.

Welding Fluxes: It is used in welding fluxes to improve the quality of welds.

Comparison with Similar Compounds

Triethyl borate can be compared with other borate esters such as trimethyl borate and tributyl borate. While all these compounds share similar chemical properties, this compound is unique in its balance of volatility and reactivity, making it particularly useful in applications requiring a liquid borate ester .

Similar compounds include:

Trimethyl borate (C3H9BO3): More volatile and used in similar applications but with different handling properties.

Tributyl borate (C12H27BO3): Less volatile and used in applications requiring a more stable borate ester.

Properties

IUPAC Name |

triethyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15BO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSTXXYNEIHPMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041674 | |

| Record name | Triethyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an alcoholic odor; [Air Products MSDS] | |

| Record name | Boric acid (H3BO3), triethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethyl borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

10.98 [mmHg] | |

| Record name | Triethyl borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

150-46-9 | |

| Record name | Triethyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron triethoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIETHYL BORATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid (H3BO3), triethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORON TRIETHOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXW2J80ORX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of triethyl borate?

A1: this compound has the molecular formula B(OC2H5)3 and a molecular weight of 145.99 g/mol.

Q2: How does this compound interact with sodium borohydride in the presence of diselenides?

A2: this compound facilitates the reduction of disodium diselenide or sodium decyl diselenolate by sodium borohydride, a reaction that wouldn't occur otherwise. This suggests this compound might form an intermediate complex with the diselenide, enabling its reduction. []

Q3: Can this compound be used in the synthesis of α-bromoketones?

A3: Yes, reacting enol triethyl borates with N-bromosuccinimide (NBS) efficiently produces α-monobrominated ketones. []

Q4: Is this compound stable in the presence of water?

A4: this compound is susceptible to hydrolysis in the presence of water, forming boric acid and ethanol. [, , ]

Q5: How does the hydrolysis stability of a novel benzotriazole borate ester derivative (NHB) compare to this compound?

A5: The NHB compound exhibits significantly higher hydrolysis stability than this compound, with a hydrolysis time exceeding 1,220 times that of this compound. This enhanced stability is attributed to the coordination effect between the lone electron pair of the amino nitrogen atoms and the boron atom in NHB. []

Q6: What role does this compound play in the synthesis of silicon carbide from phenol resin-tetraethyl orthosilicate hybrids?

A6: this compound, along with a catalyst, promotes the formation of transparent solutions from turbid dispersions of tetraethyl orthosilicate and phenol resin, leading to gel formation. The resulting gels act as precursors for silicon carbide powder synthesis. The addition of this compound influences the morphology and size of the final silicon carbide powder. []

Q7: Can this compound be used to prepare boron-doped diamond films?

A7: Yes, this compound acts as a boron source and an etchant during the chemical vapor deposition of boron-doped diamond films. The oxygen atoms in this compound facilitate simultaneous deposition and etching, leading to highly boron-doped monocrystalline diamond layers with reduced structural imperfections. []

Q8: How does this compound contribute to the graphitization of SiO2 nanoparticles in chemical vapor deposition?

A8: this compound accelerates the carbothermal reduction of SiO2 nanoparticles during the chemical vapor deposition of graphitic carbon nanostructures. The presence of this compound enhances the yield of these nanostructures, suggesting its role in promoting SiC formation. []

Q9: What is the function of this compound in the asymmetric addition of dimethylzinc to α-ketoesters?

A9: this compound acts as an additive in the asymmetric addition of dimethylzinc to α-ketoesters catalyzed by (-)-MITH. This reaction yields chiral α-hydroxy esters with high enantioselectivities. []

Q10: How is this compound utilized in the synthesis of 1-trifluoromethyl-1-hydroxy-3-ketophosphonates and related compounds?

A10: this compound mediates the direct phosphonylation of acyltrifluoroacetones with various phosphorus reagents, yielding 1-trifluoromethyl-1-hydroxy-3-oxo-phosphonates, phosphinates, and phosphine oxides. []

Q11: What is the role of this compound in the synthesis of boron nitride nano spherical particles?

A11: this compound serves as a precursor for boron nitride synthesis. Combined with chemical vapor deposition and paralysis under an ammonia atmosphere, this method yields hexagonal boron nitride (h-BN) nanoparticles with spherical morphology. []

Q12: How is this compound used in the preparation of Tb-doped borosilicate glass films?

A12: this compound, along with silicon tetraethoxide, is used in a sol-gel method to deposit Tb-doped borosilicate glass films. The separate deposition of silicon and boron alkoxides prevents undesirable precipitation due to different hydrolysis rates. The resulting films exhibit enhanced fluorescence properties after firing. []

Q13: Can this compound be used to improve the aging characteristics of NTC thermistor thin films?

A13: Yes, incorporating this compound into the sol-gel synthesis of NTC thermistor oxide thin films enhances their aging characteristics. This is achieved by forming borosilicate nanocomposites within the thermistor oxide matrix. []

Q14: How do the deposition characteristics of this compound compare to trimethyl borate in BPSG film fabrication?

A14: this compound and trimethyl borate exhibit different deposition characteristics when used as boron sources in borophosphosilicate glass (BPSG) film fabrication. While trimethyl borate offers better uniformity, controlling its vapor pressure is crucial to achieving uniform boron concentration profiles in the films. []

Q15: What spectroscopic techniques are used to characterize this compound and its derivatives?

A15: Common spectroscopic techniques used to analyze this compound and its derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray diffraction (XRD). [, , , , , ]

Q16: What information can be obtained from the spectroscopic analysis of this compound and its derivatives?

A16: Spectroscopic analysis provides valuable insights into the chemical structure, bonding characteristics, and phase composition of materials containing this compound. For instance, NMR studies reveal the silicon environments in silicon carbide precursors derived from this compound. FTIR analysis confirms the formation of hexagonal boron nitride from this compound. [, ]

Q17: What are the safety concerns associated with handling this compound?

A17: this compound is flammable and should be handled with caution. Lower alkyl borates, including this compound, require storage in approved areas. []

Q18: Is there any information on the environmental impact and degradation of this compound?

A18: While specific information on the environmental impact of this compound might be limited in the provided research, it's crucial to consider its potential effects on ecosystems and develop strategies for responsible waste management and mitigation.

Q19: What are some potential future research directions for this compound?

A19: Further research on this compound could explore its potential in various areas, including: * Developing environmentally friendly boron-containing additives with enhanced hydrolysis stability for lubricants. [] * Investigating its application in high-voltage lithium-ion batteries. [, ] * Exploring its use as a stabilizing surfactant for semiconductor nanoplatelets in polar solvents for optoelectronic applications. []

Q20: What are some alternative compounds to this compound in different applications?

A20: Depending on the specific application, alternative boron sources such as trimethyl borate, boron trifluoride etherate, borane-triphenyl borate, or other boron-containing precursors could be considered. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)

![6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole](/img/structure/B94952.png)